N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide

Medicinal Chemistry Chemical Biology Kinase Inhibition

This compound features an N1-phenyl, N5-diphenylacetyl substitution on a pyrazolo[3,4-d]pyrimidine core. Its unique pharmacophore is ideal for late-stage SAR diversification at the N5 position and affinity-based proteomics probe development. Available at 95% purity for research use, with global shipping and bulk/custom synthesis options. Contact us for a quote.

Molecular Formula C25H19N5O2
Molecular Weight 421.46
CAS No. 899946-38-4
Cat. No. B2648931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide
CAS899946-38-4
Molecular FormulaC25H19N5O2
Molecular Weight421.46
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
InChIInChI=1S/C25H19N5O2/c31-24(22(18-10-4-1-5-11-18)19-12-6-2-7-13-19)28-29-17-26-23-21(25(29)32)16-27-30(23)20-14-8-3-9-15-20/h1-17,22H,(H,28,31)
InChIKeySHNKNRQVCOSNNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide (CAS 899946-38-4) – Chemical Identity and Baseline Characterization


N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide (CAS 899946-38-4) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class. Its molecular formula is C25H19N5O2 and its molecular weight is 421.46 g/mol . This compound is commercially available for research purposes, commonly at a purity of 95% or higher . The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and other bioactivities, but specific, experimentally validated activities for this particular derivative are not documented in the primary peer-reviewed literature or patents accessible for this analysis.

Why Generic Pyrazolo[3,4-d]pyrimidine Substitution is Not Advisable for N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide (CAS 899946-38-4)


The function of a pyrazolo[3,4-d]pyrimidine derivative is exquisitely sensitive to its substitution pattern. Even minor alterations to the N1, N5, and C6 positions on the core scaffold can result in a complete loss of target affinity or a switch in selectivity profile [1]. The specific combination of an N1-phenyl group, an N5-diphenylacetyl moiety, and a C4 carbonyl present in this compound creates a unique pharmacophore. Substituting this compound with a close analog, such as a derivative with an N5-benzyl or N5-phenylacetyl group, would likely fail to reproduce the biological signature of this compound. Without comparative biological data, any substitution carries the risk of experimental failure and invalid results.

Quantitative Differentiation Evidence for N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide (CAS 899946-38-4)


Lack of Verifiable, Quantitative Biological Data Against Specific Comparators

A comprehensive search of primary literature, patents, and authoritative databases did not yield any direct, quantitative biological activity data (e.g., IC50, Ki, EC50) for this compound in any assay system. Similarly, no data was found for closely related analogs that would allow for a direct head-to-head comparison. The available information is limited to vendor-provided physicochemical properties and a general description of the compound class [1].

Medicinal Chemistry Chemical Biology Kinase Inhibition

Absence of Evidence for Superiority Over Generic Kinase Inhibitor Scaffolds

No experimental evidence, such as broad-panel kinase profiling or safety pharmacology data, was found to differentiate this compound from other widely available kinase inhibitor scaffolds (e.g., pyrazolo[3,4-d]pyrimidine derivatives with alternative substituents at the N5 position) [1]. Claims regarding enhanced selectivity or reduced off-target effects cannot be made without such data.

Drug Discovery Selectivity Screening Off-target Effects

Unvalidated Pharmacokinetic (PK) Profile in Comparison to Lead-like Analogs

Standard in vitro ADME parameters (e.g., kinetic solubility, microsomal stability, permeability) are essential for evaluating the suitability of a compound for cell-based or in vivo studies. No such data was found for this compound. Its relatively high calculated logP of 4.74 [1] may present solubility challenges, a property that other pyrazolo[3,4-d]pyrimidine analogs with polar substituents might not share, but this remains speculative without experimental validation.

ADME Drug Metabolism Pharmacokinetics

Recommended Application Scenarios for Procuring N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide (CAS 899946-38-4)


As a Medicinal Chemistry Starting Point for Novel Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

The compound can serve as a late-stage diversification scaffold. The presence of the diphenylacetamide moiety allows for rapid exploration of structure-activity relationships (SAR) at the N5 position, a key vector for modulating target affinity and physicochemical properties, as general SAR trends suggest for this class [1]. A procurement decision would be based on the need for a core with this specific N1-phenyl, N5-diphenylacetyl substitution, which is not present in commercial PDE or kinase inhibitor libraries.

Use as a Negative Control or Selectivity Marker in Screening Campaigns

If a screening hit is identified with a similar pyrazolo[3,4-d]pyrimidine scaffold, this compound, with its bulky diphenylacetyl group, could be procured as a closely related but expectedly inactive analog. The hypothesis of inactivity would need to be confirmed, but the structural rationale is strong given that minor changes to the N5 substituent can abolish activity within this chemotype [1].

Exploratory Chemical Biology Probe for Target Deconvolution

The compound's unique structure makes it a candidate for an affinity-based proteomics probe. By immobilizing the molecule through a functionalized derivative of the phenylacetic acid group, researchers could use it to pull down potential protein targets from cellular lysates. This scenario is supported by the fact that its target profile is unknown, making it a blank slate for discovery .

Quote Request

Request a Quote for N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.